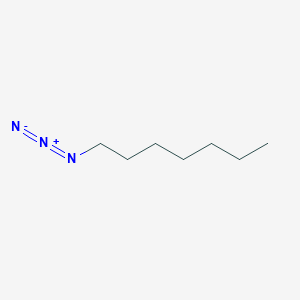
1-アジドヘプタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azidoheptane, also known as heptyl azide, is an organic compound with the molecular formula C₇H₁₅N₃. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃).
科学的研究の応用
1-Azidoheptane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of primary amines through reduction reactions.
Materials Science: Azide-containing compounds, including 1-azidoheptane, are used in the modification of polymers and the preparation of cross-linked materials.
Chemical Biology: Organic azides are employed as probes in chemical biology for studying biomolecular interactions and labeling biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: 1-Azidoheptane can be synthesized through the nucleophilic substitution reaction of heptyl halides (such as heptyl bromide) with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions, with the azide ion (N₃⁻) displacing the halide ion (Br⁻) to form the azide compound .
Industrial Production Methods: While specific industrial production methods for 1-azidoheptane are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 1-Azidoheptane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Major Products:
Reduction: Heptylamine.
Substitution: Various substituted heptyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 1-azidoheptane primarily involves its reactivity as an azide compound. The azide group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, it can be reduced to form primary amines, which are valuable intermediates in organic synthesis .
類似化合物との比較
1-Azidohexane (C₆H₁₃N₃): Similar to 1-azidoheptane but with a shorter carbon chain.
1-Azidooctane (C₈H₁₇N₃): Similar to 1-azidoheptane but with a longer carbon chain.
Comparison: 1-Azidoheptane is unique due to its specific carbon chain length, which influences its physical properties and reactivity. Compared to 1-azidohexane and 1-azidooctane, 1-azidoheptane offers a balance between hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and materials science .
特性
IUPAC Name |
1-azidoheptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c1-2-3-4-5-6-7-9-10-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKLDSLIWBUFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














